

4-Bromo-5-methylisoxazole: A Versatile Fragment for Modern Drug Discovery

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Compound of Interest

Compound Name: 4-Bromo-5-methylisoxazole

Cat. No.: B152563

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole motif is a privileged scaffold in medicinal chemistry, present in a number of approved drugs and clinical candidates.^[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive component in the design of novel therapeutics.^[2] As a fragment, **4-Bromo-5-methylisoxazole** offers a synthetically tractable starting point for fragment-based drug discovery (FBDD) campaigns targeting a range of protein classes. This guide provides a comprehensive overview of its chemical properties, synthesis, potential biological targets, and a roadmap for its application in drug discovery.

Physicochemical Properties and Synthesis

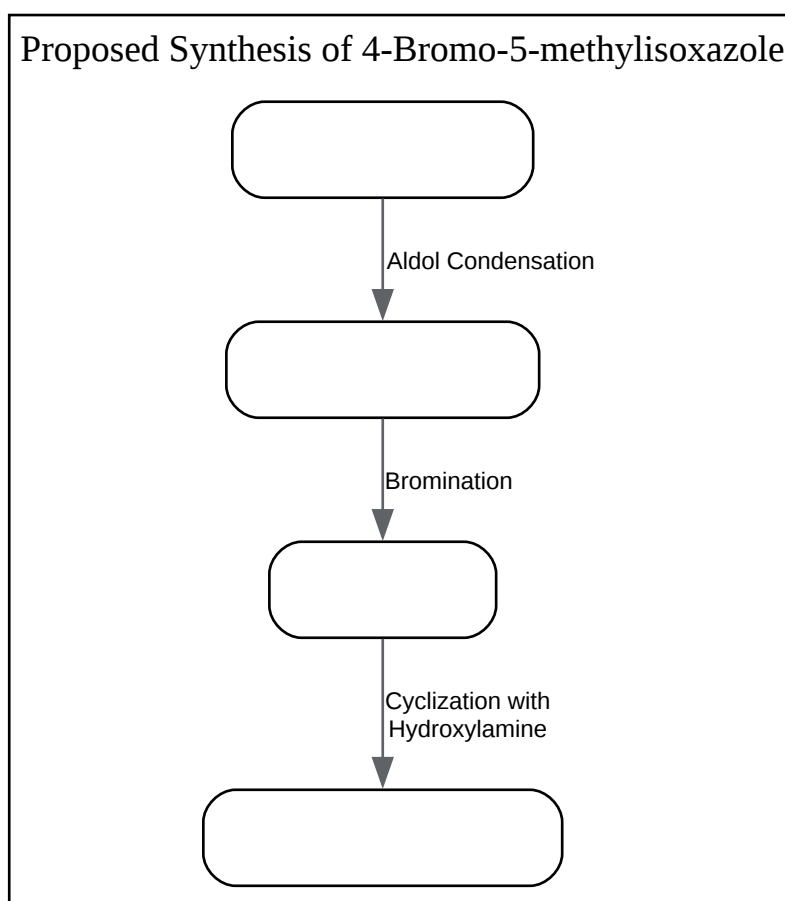
4-Bromo-5-methylisoxazole is a small, halogenated heterocyclic compound with properties well-suited for fragment screening. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **4-Bromo-5-methylisoxazole** and Related Derivatives

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Reference
4-Bromo-5-methylisoxazole	C ₄ H ₄ BrNO	161.99	7064-37-1	[3]
4-Bromo-5-methyl-1,2-oxazol-3-amine	C ₄ H ₅ BrN ₂ O	177.00	5819-40-9	[3]
5-Amino-4-bromo-3-methylisoxazole	C ₄ H ₅ BrN ₂ O	177.00	33084-49-0	

A plausible synthetic route to **4-Bromo-5-methylisoxazole** can be adapted from general methods for the synthesis of 3,5-disubstituted isoxazoles. One such approach involves the reaction of α,β -dibromochalcones with hydroxylamine hydrochloride.[\[4\]](#) A proposed synthetic pathway is illustrated below.

Proposed Synthesis of 4-Bromo-5-methylisoxazole



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A proposed synthetic pathway for **4-Bromo-5-methylisoxazole**.

Application in Fragment-Based Drug Discovery

The small size and favorable physicochemical properties of **4-Bromo-5-methylisoxazole** make it an ideal candidate for fragment screening campaigns. The bromine atom provides a useful vector for synthetic elaboration, allowing for fragment growing, linking, or merging strategies to increase potency and selectivity.

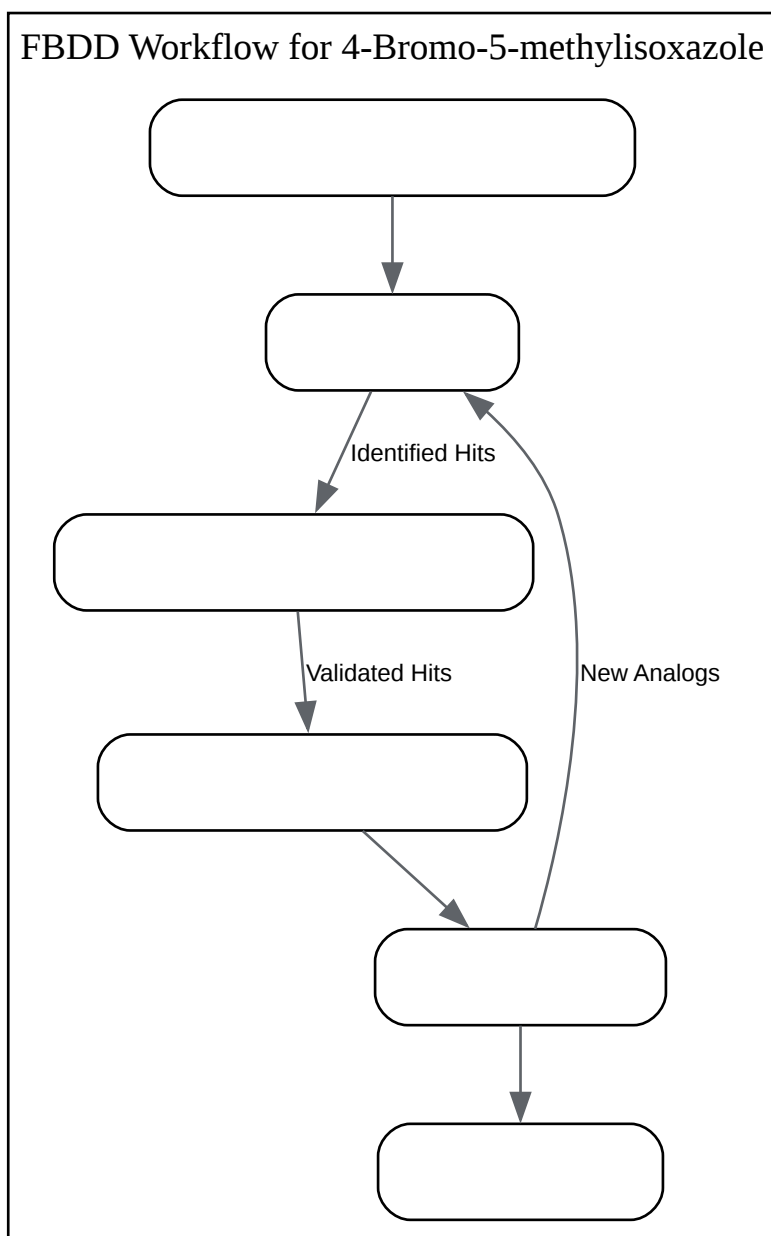
Potential Protein Targets

Based on the activity of structurally related isoxazole-containing molecules, **4-Bromo-5-methylisoxazole** is a promising fragment for targeting several important classes of proteins implicated in human diseases.

- **Bromodomains:** These epigenetic "reader" domains recognize acetylated lysine residues on histones and other proteins, and are attractive targets in oncology and inflammation.^[5] A phenyl dimethyl isoxazole chemotype has been successfully used in a fragment-based approach to develop potent bromodomain inhibitors.^[6] An amino-isoxazole fragment has shown inhibitory activity against BRD4 with an IC₅₀ of 26 nM.^[5]
- **Protein Kinases:** This large family of enzymes plays a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.^[7] Isoxazole derivatives have been identified as potent inhibitors of c-Jun N-terminal kinases (JNK) and p38 MAP kinases, both of which are involved in inflammatory and stress responses.^{[8][9]}

Experimental Workflow for Fragment Screening

A typical FBDD workflow utilizing **4-Bromo-5-methylisoxazole** would involve a series of biophysical and structural biology techniques to identify and validate hits, and guide their optimization into lead compounds.



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A representative fragment-based drug discovery workflow.

Experimental Protocols

Detailed protocols for key experiments in an FBDD campaign are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fragment Screening

NMR is a powerful technique for detecting the weak binding of fragments to a target protein. Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are often used for primary screening.

Protocol for STD-NMR Screening:

- **Sample Preparation:** Prepare a stock solution of the target protein (e.g., 10-50 μM) in a suitable deuterated buffer (e.g., phosphate buffered saline in D_2O). Prepare stock solutions of **4-Bromo-5-methylisoxazole** and other fragments in a compatible deuterated solvent (e.g., DMSO-d_6).
- **Screening:** For each fragment, prepare an NMR sample containing the target protein and the fragment (typically at a 1:100 to 1:200 protein-to-fragment molar ratio).
- **Data Acquisition:** Acquire a 1D ^1H NMR spectrum and an STD-NMR spectrum for each sample. The STD experiment involves selective saturation of protein resonances and observation of the transfer of this saturation to binding ligands.
- **Data Analysis:** Fragments that bind to the protein will show signals in the STD spectrum. The intensity of the STD signals can be used to rank the binding affinities of the fragments.

Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Determination

SPR is a label-free biophysical technique that can be used to confirm fragment binding and accurately measure binding kinetics and affinity.

Protocol for SPR Analysis:

- **Immobilization:** Covalently immobilize the target protein onto a sensor chip surface.
- **Binding Analysis:** Inject a series of concentrations of **4-Bromo-5-methylisoxazole** in a suitable running buffer over the sensor surface. A reference channel with an immobilized control protein or a deactivated surface should be used to subtract non-specific binding.

- **Data Analysis:** The change in the SPR signal (measured in response units, RU) is proportional to the amount of fragment bound to the protein. Analyze the sensorgrams to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).

X-ray Crystallography for Structural Elucidation

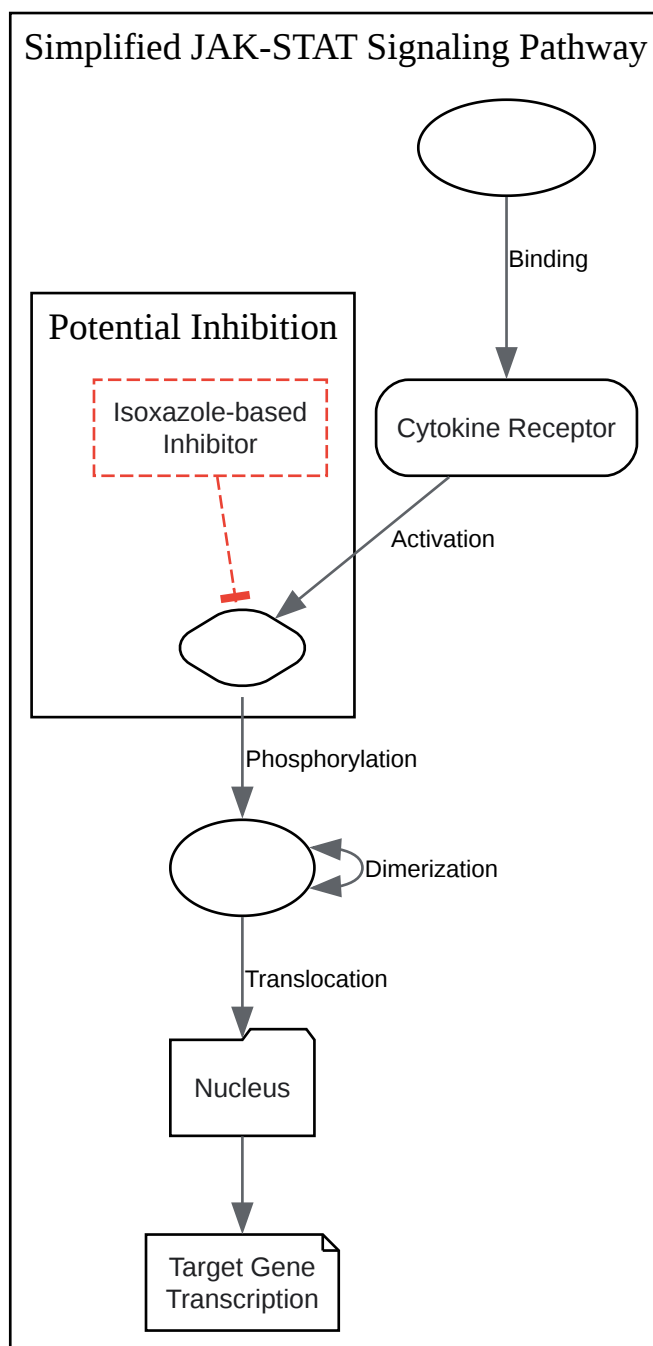
Obtaining a high-resolution crystal structure of a fragment bound to its target protein provides invaluable information for structure-based drug design.

Protocol for X-ray Crystallography:

- **Crystallization:** Obtain high-quality crystals of the target protein.
- **Soaking or Co-crystallization:** Introduce the fragment to the protein crystals by either soaking the crystals in a solution containing a high concentration of the fragment or by co-crystallizing the protein in the presence of the fragment.
- **Data Collection:** Expose the crystals to a high-intensity X-ray beam and collect diffraction data.
- **Structure Determination and Refinement:** Process the diffraction data to determine the electron density map. Build and refine the atomic model of the protein-fragment complex.
- **Analysis:** Analyze the binding mode of the fragment, identifying key interactions with the protein that can be exploited for further optimization.

Targeting Signaling Pathways: A Case Study with the JAK-STAT Pathway

Given the prevalence of isoxazole-containing molecules as kinase inhibitors, **4-Bromo-5-methylisoxazole** could serve as a starting point for the development of inhibitors of key signaling pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.^{[10][11]}



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Inhibition of the JAK-STAT pathway by an isoxazole-based inhibitor.

An inhibitor developed from the **4-Bromo-5-methylisoxazole** fragment could potentially bind to the ATP-binding site of a JAK kinase, preventing the phosphorylation and activation of STAT

proteins. This would block the downstream signaling cascade that leads to the transcription of pro-inflammatory and pro-proliferative genes.

Conclusion

4-Bromo-5-methylisoxazole represents a valuable and versatile fragment for initiating drug discovery programs. Its favorable physicochemical properties, synthetic tractability, and the proven success of the isoxazole scaffold against key drug targets like bromodomains and protein kinases make it a highly attractive starting point for FBDD. By employing a systematic workflow of biophysical screening, structural biology, and structure-based design, this simple yet potent fragment can be elaborated into novel, high-affinity ligands with the potential to address significant unmet medical needs.

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